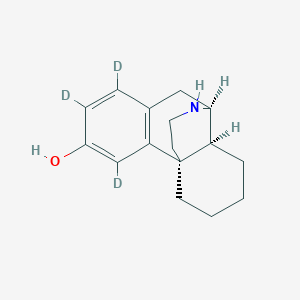

Morphinan-1,2,4-d3-3-ol, (9a,13a,14a)-(9CI); N-Desmethyl Dextrorphan-d3

Descripción

N-Desmethyl Dextrorphan-d3 is a deuterated derivative of dextrorphan, which is a metabolite of dextromethorphan. Dextromethorphan is widely used as a cough suppressant and has been studied for its neuroprotective effects and potential use in treating conditions such as pain and Parkinson’s disease . N-Desmethyl Dextrorphan-d3 is primarily used in pharmacokinetic studies due to its stable isotope labeling, which allows for precise tracking and analysis in biological systems .

Propiedades

Fórmula molecular |

C16H21NO |

|---|---|

Peso molecular |

246.36 g/mol |

Nombre IUPAC |

(1S,9S,10S)-3,5,6-trideuterio-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C16H21NO/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12/h4-5,10,13,15,17-18H,1-3,6-9H2/t13-,15+,16+/m1/s1/i4D,5D,10D |

Clave InChI |

IYNWSQDZXMGGGI-SLNQIZJASA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C2=C1C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3)[2H])O)[2H] |

SMILES canónico |

C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of N-Desmethyl Dextrorphan-d3 involves several key steps:

Análisis De Reacciones Químicas

N-Desmethyl Dextrorphan-d3 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert N-Desmethyl Dextrorphan-d3 back to its parent compound, dextromethorphan.

Substitution: Substitution reactions, particularly involving the deuterium atoms, can be used to modify the compound for specific research purposes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

N-Desmethyl Dextrorphan-d3 has several scientific research applications:

Pharmacokinetic Studies: Due to its stable isotope labeling, it is used to study the pharmacokinetics of dextromethorphan and its metabolites in biological systems.

Neuroprotective Research: It is studied for its potential neuroprotective effects, particularly in the context of conditions like stroke and cerebral ischemia.

Drug Interaction Studies: It is used to investigate drug-drug interactions, especially involving the cytochrome P450 enzyme CYP2D6.

Mecanismo De Acción

N-Desmethyl Dextrorphan-d3 exerts its effects primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor, where it acts as an antagonist. It also interacts with sigma-1 receptors and α3/β4 nicotinic receptors . These interactions contribute to its neuroprotective and anticonvulsant properties. The exact molecular pathways involved in these effects are still under investigation, but they likely involve modulation of neurotransmitter release and inhibition of excitotoxicity .

Comparación Con Compuestos Similares

N-Desmethyl Dextrorphan-d3 is similar to other deuterated derivatives of dextromethorphan and dextrorphan, such as N-CD3-dextrorphan. These compounds share similar pharmacokinetic properties but differ in their specific deuterium labeling patterns . Compared to non-deuterated analogs, deuterated compounds like N-Desmethyl Dextrorphan-d3 offer improved stability and precision in pharmacokinetic studies .

Similar compounds include:

Dextrorphan: The primary metabolite of dextromethorphan, known for its NMDA receptor antagonism.

N-CD3-Dextrorphan: Another deuterated derivative used in similar pharmacokinetic studies.

N-Desmethyl Dextrorphan-d3 stands out due to its specific deuterium labeling, which enhances its utility in precise pharmacokinetic and drug interaction studies .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.